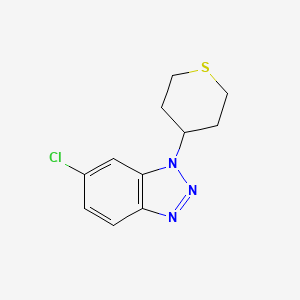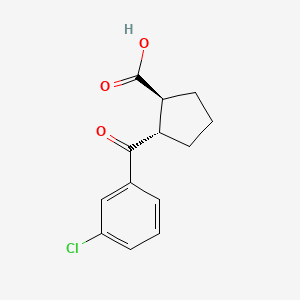![molecular formula C11H17NO3 B13568329 Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13568329.png)
Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-oxo-1-azaspiro[35]nonane-7-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of ethyl 2-oxo-1-azaspiro[3.5]nonane-7-carboxylate with various reagents under controlled conditions. One common method includes the use of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a starting material . The reaction conditions often involve the use of solvents such as chloroform and methanol, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate can be compared with other similar spirocyclic compounds, such as:
2-Oxa-7-azaspiro[3.5]nonane oxalate: This compound has a similar spirocyclic structure but includes an oxalate group, which may confer different chemical properties and reactivity.
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound is similar in structure but includes a tert-butyl ester group, which can affect its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
ethyl 2-oxo-1-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-2-15-10(14)8-3-5-11(6-4-8)7-9(13)12-11/h8H,2-7H2,1H3,(H,12,13) |
Clave InChI |
JCIGJEIKQLMNLF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC2(CC1)CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


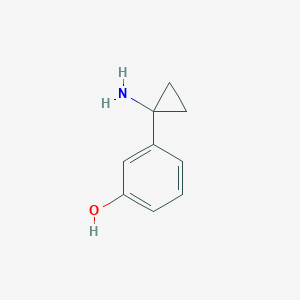
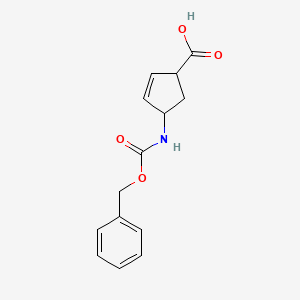
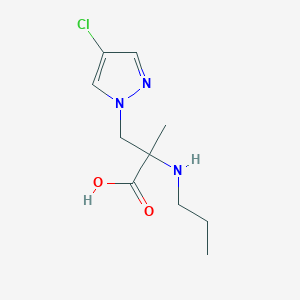
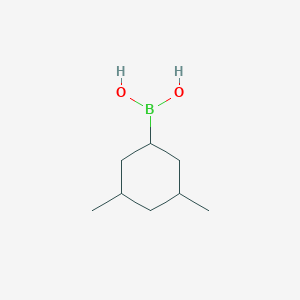
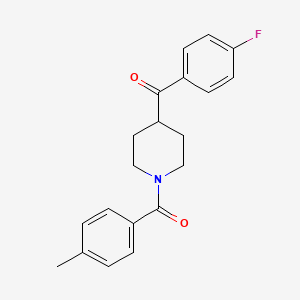
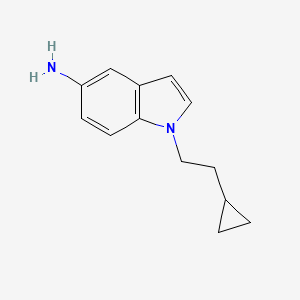
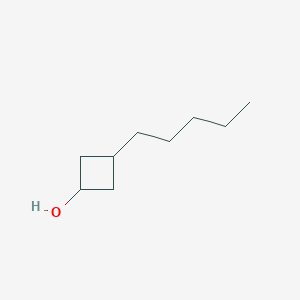
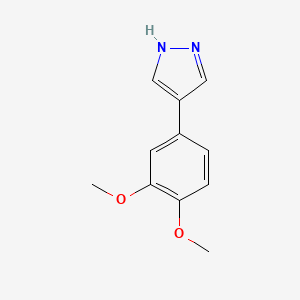
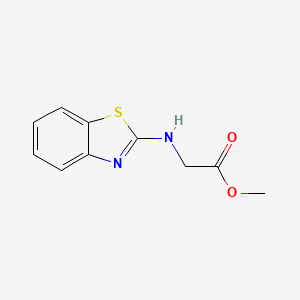
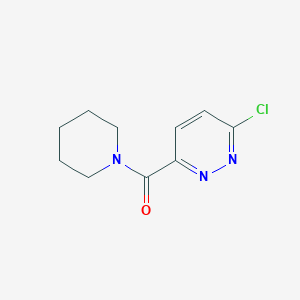
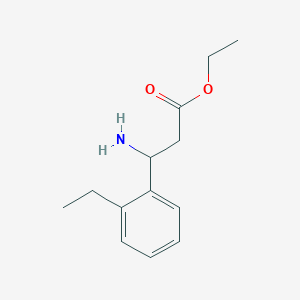
![7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B13568311.png)
